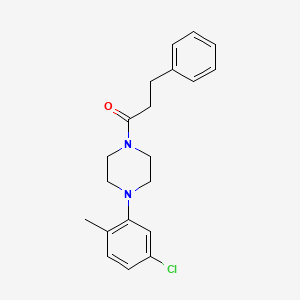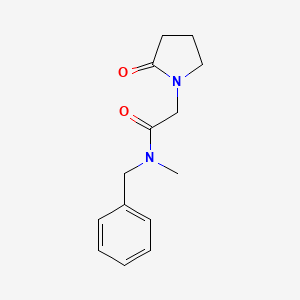![molecular formula C15H14N4O3 B5682260 3-methyl-7-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinazolin-4(3H)-one](/img/structure/B5682260.png)
3-methyl-7-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-7-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinazolin-4(3H)-one is a quinazolinone derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has shown promising results in various studies, indicating its potential as a lead compound for drug development.
科学的研究の応用
3-methyl-7-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinazolin-4(3H)-one has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported its potential as a lead compound for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
The mechanism of action of 3-methyl-7-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinazolin-4(3H)-one is not fully understood. However, several studies have suggested that it may act by inhibiting specific enzymes or proteins involved in disease progression. For example, some studies have reported that this compound may act as a potent inhibitor of cyclin-dependent kinase 4 (CDK4), a protein that plays a critical role in cell cycle regulation and is often overexpressed in cancer cells.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 3-methyl-7-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinazolin-4(3H)-one. For example, some studies have reported that this compound may induce cell cycle arrest and apoptosis in cancer cells. Other studies have reported its anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of 3-methyl-7-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinazolin-4(3H)-one is its potential as a lead compound for drug development. However, there are also some limitations associated with this compound. For example, its low solubility in water may limit its use in some experiments. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 3-methyl-7-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinazolin-4(3H)-one. One area of interest is the development of new derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases. Finally, more extensive studies are needed to evaluate its safety and potential side effects in humans.
合成法
The synthesis of 3-methyl-7-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinazolin-4(3H)-one has been reported in several studies. The most common method involves the reaction of 2-amino-3-methylquinazolin-4(3H)-one with 3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or acetonitrile, for several hours. The product is then purified by column chromatography to obtain pure 3-methyl-7-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinazolin-4(3H)-one.
特性
IUPAC Name |
3-methyl-7-[3-(oxolan-3-yl)-1,2,4-oxadiazol-5-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-19-8-16-12-6-9(2-3-11(12)15(19)20)14-17-13(18-22-14)10-4-5-21-7-10/h2-3,6,8,10H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPHITRLGSAHEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=CC(=C2)C3=NC(=NO3)C4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[5-(2-nitrophenyl)-2-furyl]methyl}azepane](/img/structure/B5682180.png)

![1-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(ethylsulfonyl)ethyl]piperidin-4-amine](/img/structure/B5682184.png)
![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]piperidine](/img/structure/B5682192.png)

![2-furyl(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5682209.png)
![{3-(3-methyl-2-buten-1-yl)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-3-piperidinyl}methanol](/img/structure/B5682215.png)
![N-[rel-(3R,4S)-1-(4-amino-2-pyrimidinyl)-4-isopropyl-3-pyrrolidinyl]-4,4,4-trifluorobutanamide hydrochloride](/img/structure/B5682220.png)
![(3aS*,7aR*)-5-methyl-2-(5-propyl-4-pyrimidinyl)octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5682228.png)
![1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5682230.png)

![2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-phenyl-3(2H)-pyridazinone](/img/structure/B5682257.png)
![2-(4-fluorophenyl)-5-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5682264.png)
